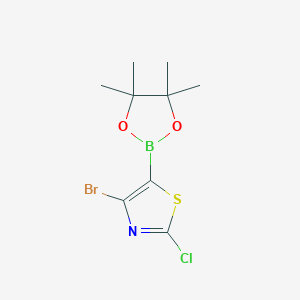

4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a heterocyclic compound that contains bromine, chlorine, and boron atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves the reaction of 4-bromo-2-chloro-5-methylpyridine with a boronic acid derivative under specific conditions. One common method involves the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst in a mixture of methanol, water, and benzene, followed by heating at reflux for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and bases such as sodium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is not well-documented. its reactivity is primarily due to the presence of the boronic acid moiety, which can participate in various coupling reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the compounds it interacts with.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-5-chloro-2-methoxyaniline

- 4-Bromo-3-chloroaniline

- 4-Bromo-3-chloro-5-(trifluoromethyl)aniline

Uniqueness

4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is unique due to the presence of the boronic acid moiety, which allows for specific coupling reactions that are not possible with other similar compounds. This makes it a valuable building block in organic synthesis and medicinal chemistry.

Biological Activity

The compound 4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a heterocyclic compound notable for its unique structural features, including the presence of bromine and chlorine atoms alongside a boronic acid derivative. This combination allows for diverse biological activities and applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.

Structural Characteristics

The molecular formula of this compound is C10H14BClN2O2S with a molecular weight of approximately 240.49 g/mol. The compound's structure includes:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen.

- Halogen substitutions : Bromine and chlorine enhance its reactivity.

- Boronic acid moiety : Facilitates coupling reactions essential in organic synthesis.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H14BClN2O2S |

| Molecular Weight | 240.49 g/mol |

| IUPAC Name | This compound |

| InChI Key | VXPPVBJXTBNOQC-UHFFFAOYSA-N |

The biological activity of this compound primarily arises from its boronic acid moiety. Boronic acids are known to interact with various biological targets, including enzymes involved in cell signaling and metabolic pathways. The compound's ability to participate in coupling reactions makes it a valuable building block in drug discovery.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

- Activity against Mycobacterium tuberculosis : Compounds in the same family have shown promising results against both drug-sensitive and resistant strains of tuberculosis (TB), with minimum inhibitory concentrations (MIC) as low as 0.5−1.0μg/mL .

Case Study 1: Antimicrobial Efficacy

A study investigating the efficacy of various thiazole derivatives found that compounds with similar structural motifs exhibited activity against multidrug-resistant Staphylococcus aureus (MRSA) and other pathogens. The MIC values ranged from 4−8μg/mL for some derivatives .

Case Study 2: Synthesis and Applications

Research focusing on the synthesis of thiazole derivatives has shown that incorporating boronic acid functionalities can enhance the pharmacological profiles of these compounds. For example, derivatives synthesized from this compound were evaluated for their potential as anti-cancer agents due to their ability to inhibit specific kinases involved in tumor growth .

Drug Development

The unique properties of this compound make it a candidate for developing new therapeutic agents. Its role as a building block allows chemists to create complex molecules with targeted biological activities.

Material Science

In addition to its applications in medicinal chemistry, this compound can also be utilized in material science for developing new materials with specific electronic or optical properties due to its unique electronic structure.

Properties

Molecular Formula |

C9H12BBrClNO2S |

|---|---|

Molecular Weight |

324.43 g/mol |

IUPAC Name |

4-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C9H12BBrClNO2S/c1-8(2)9(3,4)15-10(14-8)5-6(11)13-7(12)16-5/h1-4H3 |

InChI Key |

VXPPVBJXTBNOQC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.